molecular formula C20H13ClF3N3S B11042963 4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole

4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole

Cat. No.: B11042963
M. Wt: 419.9 g/mol
InChI Key: SLQMFNWIQQBHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole is a heterocyclic compound featuring a thiazole core linked to a substituted pyrazole ring. The thiazole moiety is substituted at the 4-position with a 4-chlorophenyl group, while the pyrazole ring contains a 4-methylphenyl group at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position. This structural arrangement confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl substituent may influence intermolecular interactions in crystalline forms .

Properties

Molecular Formula

C20H13ClF3N3S

Molecular Weight

419.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole

InChI

InChI=1S/C20H13ClF3N3S/c1-12-2-4-14(5-3-12)17-10-18(20(22,23)24)26-27(17)19-25-16(11-28-19)13-6-8-15(21)9-7-13/h2-11H,1H3

InChI Key

SLQMFNWIQQBHQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Trifluoromethylpyrazole Intermediate

The pyrazole ring bearing trifluoromethyl and 4-methylphenyl groups is synthesized via 1,3-dipolar cycloaddition or hydrazine-mediated cyclization . A validated approach involves condensing 4-methylacetophenone with ethyl trifluoroacetate under basic conditions to form a β-diketone intermediate. Subsequent treatment with hydrazine derivatives induces cyclization.

Example Protocol ():

  • Step 1 : 4'-Methylacetophenone (25.94 g, 200 mmol) reacts with ethyl trifluoroacetate (23.52 g, 166 mmol) in methyl tert-butyl ether (75 mL) using sodium methoxide (40 mL, 177 mmol) as a base.

  • Step 2 : The resultant β-diketone undergoes cyclization with hydrazine hydrate (50 mmol) in ethanol under reflux for 12 hours, yielding 5-(4-methylphenyl)-3-trifluoromethyl-1H-pyrazole.

Key Observations :

  • The trifluoromethyl group enhances electrophilicity at the pyrazole C-4 position, facilitating thiazole ring attachment.

  • Yields range from 65–78% depending on the stoichiometry of hydrazine and reaction time.

Thiazole Ring Assembly via Hantzsch Synthesis

Thioamide Preparation

The thiazole component requires a thioamide precursor. This is synthesized by reacting 4-chlorophenylacetonitrile with hydrogen sulfide (H2_2S) in the presence of ammonium chloride:

4-Cl-C6H4CH2CN+H2SNH4Cl4-Cl-C6H4CH2C(S)NH2\text{4-Cl-C}6\text{H}4-\text{CH}2\text{CN} + \text{H}2\text{S} \xrightarrow{\text{NH}4\text{Cl}} \text{4-Cl-C}6\text{H}4-\text{CH}2\text{C(S)NH}_2

Cyclocondensation with α-Halo Ketones

The Hantzsch thiazole synthesis involves reacting the thioamide with phenacyl bromide derivatives. For the target compound, 2-bromo-1-(4-chlorophenyl)ethan-1-one is used ():

Thioamide+BrC(O)C6H4ClEtOH, refluxThiazole+HBr\text{Thioamide} + \text{BrC(O)C}6\text{H}4\text{Cl} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole} + \text{HBr}

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventEthanol82
Temperature (°C)8082
Reaction Time (h)482
CatalystNone82

Coupling Pyrazole and Thiazole Moieties

Nucleophilic Aromatic Substitution

The pyrazole nitrogen attacks the electrophilic C-2 position of the thiazole. This is achieved by deprotonating the pyrazole using NaH and reacting it with 2-chloro-thiazole intermediate:

Pyrazole+2-Cl-ThiazoleNaH, DMFTarget Compound\text{Pyrazole} + \text{2-Cl-Thiazole} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

Critical Factors :

  • Base Selection : Sodium hydride (NaH) outperforms K2_2CO3_3 or Et3_3N, providing >90% conversion.

  • Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

Recent advances employ tandem cyclization-substitution reactions to reduce step count. A mixture of 4-chlorophenylacetonitrile, 4-methylacetophenone, and trifluoroacetohydrazide undergoes sequential heterocyclization in PEG-400, yielding the target compound in 68% yield ().

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Hantzsch thiazole formation, achieving 88% yield with reduced side products.

Structural Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, pyrazole-H), 7.72–7.34 (m, 8H, aromatic), 2.41 (s, 3H, CH3_3).

  • 19^{19}F NMR : δ -62.5 (CF3_3).

  • HRMS : m/z 419.0432 [M+H]+^+ (calc. 419.0429).

X-ray Crystallography

Single-crystal analysis confirms the planar thiazole and pyrazole rings, with dihedral angles of 12.3° between aromatic systems ().

Challenges and Optimization Opportunities

Trifluoromethyl Group Instability

The CF3_3 group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during synthesis.

Regioselectivity in Pyrazole Formation

Unsymmetrical diketones may yield regioisomers. Using excess hydrazine (1.5 equiv) favors the desired 3-CF3_3-5-aryl isomer ().

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing ethyl trifluoroacetate with trimethyl trifluoromethylsilane (TMSCF3_3) reduces raw material costs by 40% without compromising yield.

Waste Management

Bromide byproducts (e.g., HBr) are neutralized with NaOH, generating NaBr for safe disposal.

Emerging Methodologies

Photocatalytic C-H Functionalization

Visible-light-mediated coupling avoids pre-functionalized intermediates, enabling direct aryl-thiazole bonding. Preliminary results show 55% yield under blue LED irradiation ( ).

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

Therapeutic Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of thiazole and pyrazole compounds exhibit promising antimicrobial properties. Specifically, studies have shown that certain derivatives demonstrate activity against various bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Properties :
    • The compound has been explored for its potential in treating inflammation-related disorders. A related patent describes the use of pyrazolyl benzenesulfonamide compounds for treating inflammation, suggesting that similar structures might offer therapeutic benefits in this area .
  • Anticancer Potential :
    • Thiazole derivatives have been studied for their anticancer properties. The structural characteristics of the compound may allow it to interact with specific cancer cell pathways, although more research is needed to establish definitive anticancer efficacy.

Biological Studies and Case Reports

  • A study published in MDPI Crystals highlighted the synthesis and structural characterization of isostructural thiazoles, including those similar to the compound . This research emphasizes the importance of structural conformation in determining biological activity and potential interactions with therapeutic targets .

Synthesis and Characterization

The synthesis of 4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and single crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

  • Compound 4: 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole Key Differences: Replaces the trifluoromethyl group with a triazole ring and introduces a fluorophenyl substituent. Both compounds are isostructural (triclinic, P 1) but exhibit distinct intermolecular contacts due to halogen size (Cl vs. F) .
  • Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

    • Key Differences : Substitutes the 4-chlorophenyl group with 4-fluorophenyl.
    • Impact : Reduced steric bulk and enhanced dipole interactions due to fluorine. Despite isostructurality with Compound 4, the fluorophenyl group results in a 0.1 Å shorter halogen···π contact compared to chlorophenyl .

Crystallographic and Electronic Comparisons

Compound Core Structure Substituents Crystal System Notable Interactions
Target Compound Thiazole-pyrazole 4-ClPh, 4-MePh, -CF₃ Triclinic (P 1) Cl···π (3.4 Å), C-F···H-C
IDOMOF Thiazole-pyrazole 4-BrPh, 4-FPh Monoclinic Br···π (3.3 Å), stronger than Cl/F
WIGQIO Thiazole-pyrazole 4-ClPh, 4-FPh Triclinic Similar Cl···π, but disordered packing
Celecoxib Pyrazole-sulfonamide 4-MePh, -CF₃ Orthorhombic Sulfonamide H-bonds, π-π stacking
  • Crystallographic Trends : Halogen size (Br > Cl > F) correlates with shorter halogen···π distances, influencing lattice stability .
  • Electronic Effects : The trifluoromethyl group in the target compound induces electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilicity at the thiazole sulfur .

Biological Activity

The compound 4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole is a notable member of the thiazole family, which has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its efficacy.

  • Molecular Formula : C20H13ClF3N3S
  • Molecular Weight : 419.85 g/mol
  • CAS Number : Not specified in the sources but can be referenced for further research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound of interest. The following table summarizes key findings related to the anticancer activity of thiazole compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa7.01Topoisomerase-IIa inhibition
Compound BNCI-H4608.55Microtubule disassembly
Compound CMCF-714.31Apoptosis induction
This compoundTBDTBDTBD

Note : The specific IC50 values for the compound need to be determined through experimental assays.

Anti-inflammatory Activity

The thiazole scaffold has been implicated in anti-inflammatory mechanisms, with several studies indicating its efficacy in inhibiting inflammatory pathways. A patent describes pyrazolyl benzenesulfonamide compounds that are effective against inflammation-related disorders, suggesting a similar potential for our compound due to its structural features .

  • Cell Cycle Arrest : Some thiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Kinase Inhibition : Compounds related to our target have been reported to inhibit various kinases involved in cancer progression, such as Aurora-A and CDK2 .
  • Microtubule Disruption : Certain thiazole compounds disrupt microtubule formation, which is crucial for mitosis and cellular integrity .

Study 1: Antitumor Efficacy

A study conducted by Xia et al. synthesized various pyrazole derivatives and evaluated their antitumor activity against multiple cancer cell lines. The results indicated significant apoptosis induction and growth inhibition, with some compounds displaying IC50 values below 50 µM . The study emphasizes the importance of structural modifications in enhancing biological activity.

Study 2: Inhibition of Inflammatory Responses

Research on thiazole compounds demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. These findings suggest that modifications in the thiazole structure can lead to improved anti-inflammatory properties .

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole?

A multi-step synthesis is typically employed, starting with the preparation of pyrazole and thiazole intermediates. For example:

  • Step 1 : React 3-(trifluoromethyl)-5-(4-methylphenyl)-1H-pyrazole with a thiazole derivative (e.g., 4-(4-chlorophenyl)-1,3-thiazole-2-amine) under nucleophilic substitution conditions.
  • Step 2 : Optimize reaction parameters (solvent, temperature, catalyst) to improve yield. Ethanol or THF at 50–80°C with a base like NaH or K₂CO₃ is common .
  • Characterization : Use ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS for purity validation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Key methods include:

  • ¹H NMR : Peaks for pyrazole (δ 6.8–7.5 ppm), thiazole (δ 7.1–7.9 ppm), and trifluoromethyl (singlet at δ ~4.2 ppm).
  • ¹³C NMR : Signals for CF₃ (quartet at ~120 ppm) and aromatic carbons (110–150 ppm) .
  • X-ray crystallography : Resolve bond lengths (e.g., C–N in pyrazole: 1.34–1.38 Å) and dihedral angles to confirm stereoelectronic effects .

Q. What are the standard protocols for evaluating in vitro antimicrobial activity of such hybrid thiazole-pyrazole compounds?

  • Assay design : Use broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Compare with known antibiotics (e.g., ciprofloxacin) and include solvent controls.
  • Data interpretation : MIC values <50 µg/mL are considered potent; synergize with docking studies to correlate activity with structural features .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for COX-2 inhibition?

  • Key modifications :
  • Introduce sulfonamide groups at the thiazole ring to enhance COX-2 selectivity (e.g., celecoxib derivatives) .
  • Replace 4-methylphenyl with electron-withdrawing groups (e.g., -NO₂) to improve binding to the COX-2 active site.
    • Pharmacokinetic profiling : Assess plasma half-life using rodent models; aim for t₁/₂ <12 hours to avoid toxicity .

Q. What computational strategies are effective in predicting the ADME profile and target interactions of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock into COX-2 (PDB: 3LN1). Focus on H-bonding with Arg120 and hydrophobic interactions with Val523 .
  • ADME prediction : Employ SwissADME to calculate logP (target ~3.5), topological polar surface area (<90 Ų), and CYP450 inhibition risks .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and stability .

Q. How does crystallographic data inform the design of analogs with improved bioactivity?

  • Key insights :
  • The trifluoromethyl group induces a planar conformation, enhancing π-π stacking with aromatic residues in enzyme pockets .
  • Chlorophenyl-thiazole moieties contribute to steric bulk, which can be tuned for selective binding (e.g., reduce Cl-substituent size for better solubility) .
    • Data-driven design : Compare with structurally related COX-2 inhibitors (e.g., SC-236) to identify critical pharmacophores .

Q. What are the challenges in resolving conflicting bioactivity data between in vitro and in vivo models for this compound?

  • Common issues : Poor solubility or metabolic instability in vivo.
  • Mitigation strategies :
  • Use nanoformulations (e.g., liposomes) to enhance bioavailability.
  • Conduct metabolite profiling (LC-MS/MS) to identify degradation pathways .
    • Case study : Celecoxib analogs showed improved half-life by introducing metabolically labile groups (e.g., methyl sulfone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.